Decahydronaphthalen-2-amine
Overview
Description
Decahydronaphthalen-2-amine is a chemical compound that is part of the decahydronaphthalene family, a group of compounds that are known for their complex structures and diverse chemical properties. While the provided papers do not directly discuss decahydronaphthalen-2-amine, they do provide insights into related compounds and their synthesis, which can be informative for understanding the broader context of decahydronaphthalene derivatives.
Synthesis Analysis
The synthesis of decahydronaphthalene derivatives can be complex, involving multiple steps and reactions. For instance, the synthesis of 2,3,4a,6,8a-penta-acetoxy decahydronaphthalene starts from 1,2,3,4-tetrahydronaphthalen-2-ol. This process involves a Birch reduction followed by acetylation and OsO4 oxidation to yield the pentaacetates . This method demonstrates the potential pathways that could be adapted for the synthesis of decahydronaphthalen-2-amine, although the specific steps would likely differ due to the presence of the amine group.
Molecular Structure Analysis
The molecular structure of decahydronaphthalene derivatives can vary significantly, leading to different physical and chemical properties. For example, the 'hydroxymethylene derivative' obtained from trans-decahydronaphthalen-1-one was found to be a complex mixture of stereoisomeric and tautomeric structures . This indicates that the molecular structure of decahydronaphthalene derivatives can be quite complex, and the specific arrangement of atoms can have a significant impact on the compound's reactivity and interactions.
Chemical Reactions Analysis
Decahydronaphthalene derivatives can undergo various chemical reactions, which can be influenced by their molecular structure. The formylation of trans-decahydronaphthalen-1-one, for example, results in a loss of stereochemical integrity at the ring junction, leading to a mixture of different structures . This suggests that decahydronaphthalen-2-amine could also participate in reactions that may alter its stereochemistry or lead to the formation of multiple products.
Physical and Chemical Properties Analysis
The physical and chemical properties of decahydronaphthalene derivatives are influenced by their molecular structures. The synthesis of new aromatic polyesters containing cardo decahydronaphthalene groups resulted in materials with a range of inherent viscosities and molecular weights, demonstrating solubility in various organic solvents and the ability to form transparent and flexible films . These polyesters also exhibited good thermal stability, with glass transition temperatures between 207-287°C and temperatures at 10% weight loss ranging from 425-460°C . These findings suggest that decahydronaphthalen-2-amine could also display unique physical and chemical properties that may be useful in material science applications.
Scientific Research Applications
Industrial Solvent Applications : Decahydronaphthalene is a widely used industrial solvent. Its exposure in male rats causes alpha2u-globulin nephropathy, a condition involving kidney damage. Research has focused on understanding the toxicity of decahydronaphthalene and its relationship with renal carcinogenicity, particularly in male rats exposed to the chemical through inhalation (Dill et al., 2003).
Toxicokinetic Studies : Studies have been conducted to understand the systemic elimination of decahydronaphthalene in rats and mice. These studies have shown that the chemical is eliminated in a dose-dependent manner, with differences observed between sexes and species. It is particularly noted for causing kidney damage in male rats, with a connection to alpha2u-globulin nephropathy (Dill et al., 2003).
Surface Chemistry and Reactive Wetting : Research has explored the use of decahydronaphthalene droplets containing n-alkylamine for reactive wetting on chemically patterned surfaces. This has applications in understanding fluidic movement and velocity on surfaces, providing insights into microscopic adsorption events and surface energy gradients (Yang et al., 2002).
Synthesis of Novel Compounds : Decahydronaphthalene derivatives have been used in the stereospecific synthesis of novel compounds, such as carbasugar, which are investigated for their potential as carbonic anhydrase inhibitors. These compounds have potential applications in the medical field, particularly in the treatment of conditions involving enzyme activity (Kelebekli et al., 2014).
Fuel and Energy Research : Decahydronaphthalene has been studied for its properties related to aviation and diesel fuels. Research includes studying the autoignition characteristics of trans-decalin, a component of transportation fuels, which is vital for developing surrogate models in fuel research (Wang et al., 2018).
Material Science Applications : Decahydronaphthalene derivatives have been used in the synthesis of high glass-transition temperature (Tg) polymers for blue-light-emitting materials. This involves the creation of aromatic poly(amine−1,3,4-oxadiazole)s, showcasing its utility in developing advanced materials (Liou et al., 2006).
properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h8-10H,1-7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFROQSBSJYRALS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC(CCC2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283186 | |
Record name | decahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decahydronaphthalen-2-amine | |
CAS RN |
18649-65-5 | |
Record name | NSC30287 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | decahydronaphthalen-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70283186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | decahydronaphthalen-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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